molecular formula C20H22ClFN6O3 B6419399 7-[(6-chloro-2-fluorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-t rihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione CAS No. 919008-32-5

7-[(6-chloro-2-fluorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-t rihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione

Cat. No.: B6419399
CAS No.: 919008-32-5
M. Wt: 448.9 g/mol
InChI Key: UCQWSCCITLLPRP-UHFFFAOYSA-N
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Description

7-[(6-chloro-2-fluorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione is a complex organic compound that belongs to the class of triazino purines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(6-chloro-2-fluorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazino ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the purine ring: This step involves the fusion of the triazino ring with a purine ring system, often through condensation reactions.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, resulting in the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity is explored. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

The compound’s pharmacological properties are investigated for potential therapeutic applications. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries.

Mechanism of Action

The mechanism of action of 7-[(6-chloro-2-fluorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[(6-chloro-2-fluorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione lies in its intricate structure, which combines multiple functional groups and ring systems

Properties

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN6O3/c1-11-12(2)28-16-17(23-19(28)27(24-11)8-9-31-4)25(3)20(30)26(18(16)29)10-13-14(21)6-5-7-15(13)22/h5-7,12H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQWSCCITLLPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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